1,4-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4, and a 2-methyl-1,3-thiazol-5-yl moiety at position 2. Its molecular formula is C₉H₁₂N₄S, with a molecular weight of 208.28 g/mol (calculated from ). The 1,4-dimethyl substitution on the pyrazole ring enhances steric stability, while the thiazole group contributes to π-π stacking and hydrogen-bonding interactions .
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2-methyl-1,3-thiazol-5-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-5-8(12-13(3)9(5)10)7-4-11-6(2)14-7/h4H,10H2,1-3H3 |
InChI Key |
HEYLZXULJZQATE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CN=C(S2)C)C)N |
Origin of Product |
United States |
Biological Activity
1,4-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It features a pyrazole ring substituted with a thiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 1,4-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine have shown significant efficacy against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
| Other | Various Gram-positive bacteria | Varies |
Anticancer Activity
The anticancer properties of pyrazole derivatives have garnered attention in recent research. Studies indicate that compounds with similar structures to 1,4-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine exhibit cytotoxic effects on various cancer cell lines. For example, one study reported IC50 values ranging from 3.79 µM to 49.85 µM against multiple cancer types including lung and breast cancers .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast) | 3.79 |
| Compound B | A549 (lung) | 26 |
| Compound C | NCI-H460 | 0.95 |
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds structurally related to 1,4-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . This inhibition can lead to reduced symptoms in inflammatory conditions.
Case Studies
One notable study synthesized several pyrazole derivatives and evaluated their biological activities. Among them, a derivative similar to 1,4-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine exhibited potent antimicrobial and anticancer activities . The study employed various assays to determine the effectiveness of these compounds against specific bacterial strains and cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1,4-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine, differing in substituent positions, heterocyclic systems, or functional groups. Key differences and biological implications are highlighted.
1-Methyl-3-(2-Methyl-1,3-Thiazol-5-yl)-1H-Pyrazol-5-Amine
- Structure : Differs by the absence of the 4-methyl group on the pyrazole ring.
- Molecular Formula : C₈H₁₀N₄S (MW: 194.26 g/mol, ).
- This compound’s lower molecular weight may enhance solubility compared to the 1,4-dimethyl analog .
3-Methyl-1-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-1H-Pyrazol-5-Amine
- Structure : Features a 4-(4-methylphenyl)-substituted thiazole at position 1 of the pyrazole (vs. 2-methyl-thiazol-5-yl at position 3).
- Molecular Formula : C₁₅H₁₅N₄S (MW: 297.38 g/mol, ).
- Implications : The bulky 4-methylphenyl group on the thiazole introduces steric bulk, which may hinder binding to flat enzyme active sites but improve selectivity for hydrophobic pockets .
3-Methyl-1-(4-Phenyl-1,3-Thiazol-2-yl)-1H-Pyrazol-5-Amine
- Structure : Replaces the 2-methyl-thiazol-5-yl group with a 4-phenyl-thiazol-2-yl moiety.
- Molecular Formula : C₁₄H₁₃N₄S (MW: 277.35 g/mol, ).
- The 2-position thiazole substitution alters electronic distribution, affecting hydrogen-bonding capacity .
3-Methyl-1-[1-(2-Thienyl)Ethyl]-1H-Pyrazol-5-Amine
- Structure : Substitutes the thiazole ring with a thiophene-ethyl group.
- Molecular Formula : C₁₀H₁₃N₃S (MW: 207.30 g/mol, ).
- Implications : Thiophene’s reduced electronegativity compared to thiazole diminishes polar interactions but may improve bioavailability. The ethyl linker adds conformational flexibility .
3-[2-(4-Propylpiperazin-1-yl)-1,3-Thiazol-5-yl]Propan-1-Amine
- Structure : Replaces the pyrazole core with a propane-1-amine chain linked to a piperazine-substituted thiazole.
- Molecular Formula : C₁₃H₂₃N₅S (MW: 289.42 g/mol, ).
- Implications : The piperazine group introduces basicity and water solubility, favoring interactions with charged residues in enzymes like histamine receptors .
Enzyme Inhibition
- 1,4-Dimethyl-3-(2-methyl-thiazol-5-yl)-pyrazol-5-amine : Exhibits inhibitory activity toward thrombin and kinases due to its planar thiazole-pyrazole system, which mimics adenine in ATP-binding pockets .
- 1-Methyl-3-(2-methyl-thiazol-5-yl)-pyrazol-5-amine : Shows weaker inhibition (IC₅₀ ~2 μM vs. 0.8 μM for the 1,4-dimethyl analog) due to reduced steric stabilization .
- 3-Methyl-1-(4-phenyl-thiazol-2-yl)-pyrazol-5-amine : Demonstrates selectivity for tyrosine kinases over serine proteases, attributed to the phenyl-thiazole moiety’s bulk .
Solubility and Toxicity
- 1,4-Dimethyl analog: LogP ~2.1 (predicted), moderate solubility in DMSO. No acute toxicity reported (cf. for related compounds).
- Thiophene-containing analog () : Higher LogP (~2.8) but associated with skin/eye irritation (H315, H319), suggesting trade-offs between lipophilicity and safety .
Structural and Electronic Analysis
Computational studies (e.g., using Multiwfn, ) reveal:
- The 2-methyl-thiazol-5-yl group in the target compound exhibits strong electron-withdrawing effects (-I), polarizing the pyrazole ring for nucleophilic interactions.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the thiazole nitrogen at position 3 is highly reactive due to low LUMO energy (-1.8 eV) .
- Molecular Dynamics (MD) : Simulates solvation effects and predicts stability under physiological conditions (e.g., aqueous solubility ~2.1 mg/mL) .
- Docking Studies : Models interactions with biological targets (e.g., enzyme active sites) to guide functionalization for enhanced bioactivity .
Advanced Research Question
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -F, -NO₂) enhances antimicrobial activity by increasing membrane permeability. For example, a 4-fluorobenzyl analog showed 2× higher MIC against S. aureus .
- Pyrazole Substitutions : Bulky substituents (e.g., tert-butyl) at position 1 improve metabolic stability but reduce solubility. Methyl groups at positions 1 and 4 balance lipophilicity and bioavailability .
Q. Methodological Approach :
Synthesize analogs with targeted substitutions.
Test in vitro bioactivity (e.g., enzyme inhibition assays).
Correlate structural features (LogP, H-bond donors) with activity using QSAR models .
How should researchers address contradictions in reported synthetic yields or spectroscopic data?
Advanced Research Question
- Reproducibility Checks : Verify purity of starting materials (e.g., via HPLC) and reaction conditions (e.g., inert atmosphere).
- Data Harmonization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
- Meta-Analysis : Compare datasets across studies to identify outliers. For example, discrepancies in melting points may arise from polymorphic forms .
Case Study : A 15% yield variation in cyclization steps was traced to trace moisture in POCl₃; rigorous drying increased consistency to ±3% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
